molecular formula C13H15NO4 B12072938 (1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Cat. No.: B12072938
M. Wt: 249.26 g/mol
InChI Key: SWERWWIXMCARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acid catalysts (e.g., methanesulfonic acid), nucleophiles (e.g., hydrazine), and base-promoted reactions.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, it serves as a building block for more complex molecules.
    • In biology, it may exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
    • In medicine, derivatives could be potential drug candidates.
    • In industry, it may find applications in pharmaceuticals and agrochemicals.
  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and scientists continue to explore its potential

    Properties

    Molecular Formula

    C13H15NO4

    Molecular Weight

    249.26 g/mol

    IUPAC Name

    2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxy]acetic acid

    InChI

    InChI=1S/C13H15NO4/c1-2-14-11-5-4-10(18-8-13(16)17)7-9(11)3-6-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,17)

    InChI Key

    SWERWWIXMCARGY-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O

    Origin of Product

    United States

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